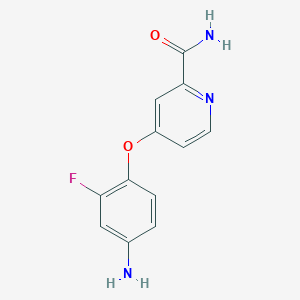

4-(4-Amino-2-fluorophenoxy)picolinamide

Overview

Description

4-(4-Amino-2-fluorophenoxy)picolinamide is a chemical compound with the molecular formula C12H10FN3O2 and a molar mass of 247.23 g/mol . It appears as a colorless to pale yellow solid and is primarily used as an intermediate in organic synthesis. This compound is significant in the synthesis of drugs and pesticides that contain pyridine structures, which are crucial in regulating biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of the Picolinamide Intermediate

The picolinamide core is typically prepared by amidation of picolinic acid or its derivatives. Common methods include:

- Activation of picolinic acid with carbodiimides (e.g., CDI) or acid chlorides.

- Reaction with ammonia or amines under controlled temperature (15–40 °C) to form picolinamide.

For example, a patent describing synthesis of related picolinamide derivatives uses carbonyldiimidazole (CDI) in DMF solvent at 25 °C for 2 hours to activate the acid, followed by amine addition for amidation.

Formation of the 4-(4-Amino-2-fluorophenoxy) Substituent

The 4-(4-amino-2-fluorophenoxy) group can be introduced by:

- Nucleophilic aromatic substitution (SNAr) of a suitable halogenated picolinamide intermediate with 4-amino-2-fluorophenol.

- Alternatively, coupling reactions such as Ullmann-type ether synthesis or Buchwald-Hartwig amination can be employed, depending on the substrate reactivity.

The amino group on the phenol may require protection (e.g., as a carbamate or amide) during the ether formation to prevent side reactions, followed by deprotection.

Representative Reaction Conditions

- Solvents: Polar aprotic solvents such as DMF, DMSO, or NMP are preferred for SNAr reactions.

- Bases: Potassium carbonate or sodium hydride can be used to deprotonate the phenol for nucleophilic attack.

- Temperature: Reactions are typically conducted at 60–100 °C to facilitate ether bond formation.

- Reaction time: 4–12 hours depending on scale and reactivity.

Detailed Example of Preparation Method

While direct literature on 4-(4-Amino-2-fluorophenoxy)picolinamide is limited, analogous compounds such as 4-(4-aminophenoxy)-N-methylpicolinamide have been synthesized using the following approach:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Picolinic acid + CDI in DMF, 25 °C, 2 h | Activation of picolinic acid to form reactive intermediate |

| 2 | Addition of 4-(4-aminophenoxy)-N-methylpicolinamide, 25 °C, 1 h | Coupling to form the ether-linked amide |

| 3 | Workup: aqueous quench, pH adjustment with HCl and NaOH, extraction with ethyl acetate | Isolation and purification of product |

This method avoids nitrogen protection steps and uses mild conditions, improving yield and scalability.

Optimization and Green Chemistry Considerations

- Avoidance of hazardous reagents such as phosphorus oxychloride reduces environmental impact.

- Use of phase transfer catalysts and mild bases can improve reaction efficiency.

- Reaction times and temperatures are optimized to balance yield and energy consumption.

- Solvent choice (e.g., DMF, toluene) is critical for solubility and reaction rate.

Data Table: Summary of Key Parameters in Preparation

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | DMF, DMSO, NMP, toluene | Polar aprotic solvents preferred |

| Base | K2CO3, NaH | For phenol deprotonation |

| Temperature | 60–100 °C | To promote ether bond formation |

| Reaction Time | 4–12 hours | Depends on scale and substrate |

| Molar Ratios | 1:1 to 1:1.2 (picolinamide:phenol) | Slight excess of nucleophile may improve yield |

| Workup pH | Acidic (pH 4–6) then basic (pH 8–10) | For product isolation and purification |

Research Findings and Industrial Relevance

- The described methods provide a balance between operational simplicity and high yield.

- Avoidance of protecting groups reduces steps and cost.

- The use of CDI for activation is well-established and scalable.

- The synthetic approach is adaptable for industrial production of related picolinamide derivatives with fluorinated phenoxy substituents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2-fluorophenoxy)picolinamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and fluorophenoxy groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and bases under controlled temperatures.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2.1. Kinase Inhibition

One of the primary applications of 4-(4-Amino-2-fluorophenoxy)picolinamide is its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in various signaling pathways related to cell growth and proliferation.

- Target Kinases : The compound has been shown to inhibit several important kinases, including:

- c-Kit

- c-Met

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Platelet-Derived Growth Factor Receptor (PDGFR)

These kinases are often implicated in cancer progression and other hyperproliferative diseases, making their inhibition a valuable therapeutic strategy .

2.2. Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, studies have demonstrated that these compounds can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing angiogenesis .

Case Study Example :

A study evaluated a series of derivatives based on this compound against different tumor cell lines, revealing broad-spectrum antiproliferative effects and the ability to prolong survival in animal models with colon carcinoma .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from commercially available precursors. The general synthetic pathway includes:

- Reaction of 2-picolinic acid with thionyl chloride.

- Treatment with methylamine to form key intermediates.

- Condensation reactions to yield the final product.

The synthesis process is crucial for developing various derivatives that may enhance biological activity or selectivity towards specific targets .

Potential Therapeutic Indications

Given its mechanism as a kinase inhibitor, this compound holds promise for treating:

- Various cancers (e.g., lung cancer, breast cancer, pancreatic cancer)

- Hyperproliferative diseases such as rheumatoid arthritis and psoriasis .

Summary Table of Applications

| Application | Description |

|---|---|

| Kinase Inhibition | Inhibits c-Kit, c-Met, VEGFR, PDGFR; valuable for treating cancers |

| Antitumor Activity | Induces apoptosis; suppresses angiogenesis; effective against tumor cells |

| Treatment of Hyperproliferative Diseases | Potential use in rheumatoid arthritis, psoriasis |

Mechanism of Action

The mechanism of action of 4-(4-Amino-2-fluorophenoxy)picolinamide involves its interaction with specific molecular targets. The amino and fluorophenoxy groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect biological pathways, making it a valuable compound in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Amino-2-chlorophenoxy)picolinamide

- 4-(4-Amino-2-bromophenoxy)picolinamide

- 4-(4-Amino-2-methylphenoxy)picolinamide

Uniqueness

4-(4-Amino-2-fluorophenoxy)picolinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its analogs with different substituents .

Biological Activity

4-(4-Amino-2-fluorophenoxy)picolinamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of cancer treatment and enzyme modulation. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound features a picolinamide structure, characterized by a pyridine ring with an amide functional group linked to a 4-amino-2-fluorophenoxy moiety. Its molecular formula is CHFNO, with a molecular weight of approximately 247.23 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's stability and lipophilicity, potentially improving its biological activity compared to analogs without fluorine substitutions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as kinases involved in cancer progression. The amino and fluorophenoxy groups facilitate binding to various enzymes and receptors, which may lead to inhibition or modulation of their activities. This mechanism is crucial for its potential use in drug development for diseases like cancer.

Biological Activity and Applications

Recent studies have highlighted the compound's promising cytotoxic activity against various cancer cell lines. Its derivatives have shown effectiveness in inhibiting specific kinases, including c-Met and VEGF pathways, which are critical in tumor growth and metastasis .

Table 1: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Cytotoxic Activity | Inhibits growth of cancer cell lines | |

| Kinase Inhibition | Modulates c-Met and VEGF pathways | |

| Enzyme Interaction | Alters nitrilase enzyme activity for industrial applications |

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the effects of this compound on several cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations. The compound's ability to induce apoptosis was linked to its interaction with key signaling pathways.

- Enzyme Modulation : Research involving site-directed mutagenesis showed that modifications in the active pocket of nitrilase enzymes could significantly enhance their secondary activity towards substrates like 2-cyanopyridine, increasing conversion rates by up to 196-fold.

- Pharmacokinetic Studies : In vivo studies indicated favorable pharmacokinetic profiles for derivatives of this compound, suggesting potential for further development as therapeutic agents .

Comparative Analysis

When compared to similar compounds such as 4-(4-Amino-2-chlorophenoxy)picolinamide and 4-(4-Amino-2-bromophenoxy)picolinamide, the unique fluorine substitution in this compound enhances its lipophilicity and stability, potentially leading to improved efficacy in therapeutic applications .

Table 2: Comparison with Similar Compounds

| Compound | Fluorine Substitution | Biological Activity |

|---|---|---|

| This compound | Yes | High cytotoxicity against cancer cells |

| 4-(4-Amino-2-chlorophenoxy)picolinamide | No | Moderate activity |

| 4-(4-Amino-2-bromophenoxy)picolinamide | No | Lower efficacy compared to fluorinated |

Properties

IUPAC Name |

4-(4-amino-2-fluorophenoxy)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-9-5-7(14)1-2-11(9)18-8-3-4-16-10(6-8)12(15)17/h1-6H,14H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCUEPQNJNCDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OC2=CC(=NC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631052 | |

| Record name | 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868733-71-5 | |

| Record name | 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.